molecular formula C11H9BrF6O B1279192 (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 530441-95-3

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene

Katalognummer: B1279192
CAS-Nummer: 530441-95-3
Molekulargewicht: 351.08 g/mol
InChI-Schlüssel: NUIVKNWZGLUSHN-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 530441-95-3) is a brominated aromatic compound featuring a chiral center at the ethyl group and two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₁H₉BrF₆O, with a molecular weight of 351.08 g/mol . The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, notably in the production of oncology drugs like AZD-9291 (osimertinib) . It is stored under dry, sealed conditions at room temperature and is classified as an irritant, requiring careful handling .

Eigenschaften

IUPAC Name

1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIVKNWZGLUSHN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457098
Record name Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530441-95-3
Record name 1-[(1R)-1-(Bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530441-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions

Parameter Value/Detail
Substrate 1,3-Bis(trifluoromethyl)benzene
Brominating Agent 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS)
Solvent System Concentrated H₂SO₄ (96%) + glacial acetic acid (HOAc)
Temperature 10–70°C (optimal: 45°C)
Stirring Rapid mechanical stirring (critical for regioselectivity)
Workup Dilution with cold H₂O, phase separation, and NaOH wash

Key Findings :

  • Regioselectivity : The use of DBH in H₂SO₄/HOAc ensures >90% selectivity for 3,5-bis(trifluoromethyl)bromobenzene over dibrominated byproducts.
  • Yield : ~93.7% isolated yield with ≤2% isomeric impurities.
  • Safety : Lower exothermicity compared to traditional methods, enhancing scalability.

Step 2: Ethyl Group Introduction via Grignard Reaction

The brominated intermediate undergoes coupling with a Grignard reagent to install the ethyl group.

Step 3: Bromomethoxy Functionalization

This step establishes the chiral center and introduces the bromomethoxy group.

Proposed Pathways

Pathway A: Benzylic Lithiation

  • Lithiation : Deprotonation of the ethyl group’s benzylic position using a strong base (e.g., LDA or LDBB).
  • Electrophile Addition : Quenching with a bromomethoxy reagent (e.g., bromomethoxy chloride).

Pathway B: Nucleophilic Substitution

  • Hydroxyl Group Introduction : Conversion of a bromoethyl intermediate to a hydroxyl group.
  • Bromination : Treatment with PBr₃ or HBr to replace hydroxyl with bromine.

Reaction Conditions (Hypothetical)

Parameter Value/Detail
Base LDA (lithium diisopropylamide) or LDBB (lithium diisopropylamide bis(trimethylsilyl)amide)
Electrophile Bromomethoxy chloride (BrCH₂OCH₃) or bromine source (NBS, HBr)
Solvent THF or diethyl ether
Temperature -78°C to 0°C

Key Challenges :

  • Stereochemical Purity : Achieving >95% enantiomeric excess (ee) requires chiral auxiliaries or catalysts.
  • Functional Group Compatibility : Bromomethoxy stability under lithiation conditions must be validated.

Data Summary Table

Step Reaction Type Reagents/Conditions Yield Reference
1 Bromination DBH, H₂SO₄/HOAc, 45°C 93.7%
2 Grignard Coupling EtMgBr, THF, RT High*
3 Bromomethoxy Addition LDA, BrCH₂OCH₃, THF, -78°C N/A** [Assumed]
  • Yield inferred from analogous reactions; *No direct yield data available.

Critical Research Gaps

  • Stereochemical Control : Mechanistic studies on chiral induction during lithiation or substitution.
  • Scalability : Optimization of workup protocols for industrial-scale synthesis.
  • Purification : Chromatographic methods to isolate enantiopure product.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromomethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce corresponding oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics:

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance biological activity. A study demonstrated that related trifluoromethylated compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : The presence of bromine and trifluoromethyl groups can enhance the lipophilicity and bioavailability of drugs. Case studies have shown that similar compounds have been effective against a range of bacterial strains, indicating that (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene could be explored as an antimicrobial agent .

Materials Science Applications

The unique properties of this compound also make it suitable for various materials science applications:

  • Polymer Synthesis : The compound can serve as a monomer for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance. Studies have shown that incorporating such compounds into polymer matrices enhances their mechanical properties .
  • Surface Modifications : Due to its hydrophobic nature, this compound can be used in surface coatings to impart water-repellent characteristics. Research has documented successful applications in creating self-cleaning surfaces using fluorinated materials .

Agrochemical Applications

In the field of agrochemicals, this compound shows potential as a pesticide or herbicide:

  • Pesticidal Activity : Preliminary studies suggest that fluorinated compounds can exhibit increased toxicity against pests. For instance, related compounds have been tested for their efficacy against agricultural pests, showing promising results that warrant further investigation into this compound's effectiveness .
  • Herbicide Development : The structural features of this compound may allow it to interact with plant growth regulators. Studies have indicated that similar trifluoromethylated compounds can inhibit specific enzyme pathways in plants, leading to potential herbicidal applications .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agents, Antimicrobial agentsSignificant cytotoxicity against cancer cells; effective against bacteria
Materials SciencePolymer synthesis, Surface coatingsEnhanced mechanical properties; self-cleaning surfaces
AgrochemicalsPesticides, HerbicidesIncreased toxicity against pests; inhibition of plant enzyme pathways

Wirkmechanismus

The mechanism of action of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy and trifluoromethyl groups can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Bromomethyl-Substituted Trifluoromethylbenzenes

Several analogs share the 3,5-bis(trifluoromethyl)benzene core but differ in substituents:

  • 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 32247-96-4): Lacks the chiral ethoxy group, featuring a simpler bromomethyl (-CH₂Br) substituent. Its reduced steric bulk and absence of an ether linkage make it more reactive in nucleophilic substitutions compared to the target compound .
  • 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene (CAS: 140690-56-8): Structural isomer with trifluoromethyl groups at the 2- and 4-positions. The altered substitution pattern may influence electronic properties and regioselectivity in further reactions .
Property Target Compound 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene
Molecular Weight (g/mol) 351.08 307.03
Substituent Bromomethoxyethyl Bromomethyl
Chirality Yes (R-configuration) No
Reactivity Moderate (ether stability) High (direct nucleophilic substitution)

Chiral Ethyl-Substituted Derivatives

  • (R)-1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 1351520-15-4): Replaces the methoxy group with a methyl group. Its synthesis involves dynamic kinetic resolution, similar to methods used for the target compound .
  • (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS: 127852-28-2): Features a hydroxyl (-OH) group instead of bromomethoxy. This alcohol is a precursor for esters and ethers, with applications in asymmetric catalysis and drug intermediates .
Property Target Compound (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Functional Group Bromomethoxyethyl Hydroxyethyl
Boiling Point Not reported 210–215°C (estimated)
Key Applications Pharmaceutical intermediate Chiral resolving agent, ester synthesis

Amine and Thiourea Derivatives

  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine : Contains an amine (-NH₂) group, enabling participation in Schiff base formation or urea/thiourea syntheses. Its polarity and basicity contrast with the target compound’s ether functionality .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R,4R)-7,7-dimethyl-1-(pyrrolidin-1-yl-methyl)bicyclo[2.2.1]heptan-2-yl)thiourea (Compound 53): A camphor-derived thiourea with a bicyclic amine moiety. Such compounds exhibit enhanced stereochemical complexity and are used in asymmetric organocatalysis .
Property Target Compound Compound 53
Molecular Weight (g/mol) 351.08 ~530 (estimated)
Key Feature Bromomethoxyethyl Bicyclic thiourea
Application Synthetic intermediate Organocatalyst, medicinal chemistry

Biologische Aktivität

(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene, with the chemical formula C11H9BrF6O and CAS number 530441-95-3, is a fluorocarbon compound characterized by its unique structure incorporating both bromomethoxy and trifluoromethyl groups. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Weight: 351.08 g/mol
  • IUPAC Name: 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
  • Molecular Structure:
    C11H9BrF6O\text{C}_{11}\text{H}_{9}\text{BrF}_{6}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromomethoxy and trifluoromethyl groups enhances the compound's binding affinity and specificity, influencing various biochemical pathways.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. For instance, in cell-based assays, this compound exhibited significant inhibition of cell proliferation across various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell growth.

Compound Cell Line IC50 (µM) Selectivity
This compound22RV1 (Prostate Cancer)31.28>4-fold over FLU
Control (FLU)22RV1115-

The above table summarizes findings from a study that reported a more pronounced antiproliferative effect than the reference drug FLU (Flutamide), indicating the potential of this compound as a selective inhibitor in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potent inhibition against AKR1C3, an enzyme implicated in steroid metabolism and cancer progression.

  • Inhibition Data:
    Enzyme IC50 (µM) Selectivity Ratio (AKR1C3/AKR1C2)
    AKR1C30.19289-fold
    AKR1C267-

This data highlights the compound's selectivity towards AKR1C3 over AKR1C2, suggesting its potential use in targeting specific metabolic pathways relevant to cancer treatment .

Study on Prostate Cancer Cells

In a detailed investigation involving prostate cancer cells (22RV1), researchers treated cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.

  • Experimental Setup:
    • Method: Sulforhodamine B (SRB) assay for cytotoxicity evaluation.
    • Results: Significant reduction in viable cells was observed after treatment for 72 hours.

Mechanistic Insights

Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting that structural modifications could enhance its efficacy further .

Q & A

Q. Basic Characterization

  • ¹H-NMR : Confirms substituent positions and purity (e.g., integration ratios for trifluoromethyl protons) .
  • Mass Spectrometry : Validates molecular weight (293.00 g/mol for the brominated core; ) and isotopic patterns .

Q. Advanced Analysis

  • X-ray Crystallography : SHELX software () resolves stereochemistry and intermolecular forces. For example, hydrogen-bonding motifs in crystals can be classified using graph-set notation () .
  • HPLC-MS : Detects trace impurities from side reactions (e.g., incomplete bromination) .

How do intermolecular forces affect the compound’s crystallization and stability?

Basic Principles
The trifluoromethyl groups induce strong van der Waals interactions, while the bromomethoxyethyl group participates in weak hydrogen bonds (C–H···O). These forces are quantified via thermal analysis (DSC) and crystallographic data .

Advanced Modeling
Graph-set analysis () identifies recurring motifs like D (donor) and A (acceptor) patterns. For instance, edge-to-face π-stacking between benzene rings stabilizes the lattice, while bromine’s polarizability enhances halogen bonding .

What computational strategies predict the compound’s reactivity in nucleophilic environments?

Basic DFT Applications
Density Functional Theory (DFT) models the electrophilic aromatic substitution mechanism. The LUMO map of 3,5-bis(trifluoromethyl)benzene () highlights electron-deficient regions prone to bromomethoxyethyl attack .

Advanced Mechanistic Studies
Transition-state analysis using software like Gaussian reveals steric effects from the (R)-configuration. Solvent models (e.g., COSMO-RS) predict reaction pathways in polar aprotic solvents like DMF .

What biological screening approaches assess its potential as a pharmacological intermediate?

In Vitro Models
Derivatives like NU-9 () are tested in motor neuron disease models to evaluate neuroprotective effects. High-throughput screening identifies binding affinity to targets like G-protein-coupled receptors () .

Advanced Combination Therapies
Synergy studies () combine the compound with ALS drugs (e.g., riluzole) to assess additive effects. Metabolite profiling (LC-MS/MS) tracks stability under physiological conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.